molecular formula C2F5N B14762338 Perfluoro-2-azapropene CAS No. 371-71-1

Perfluoro-2-azapropene

Cat. No.: B14762338
CAS No.: 371-71-1
M. Wt: 133.02 g/mol
InChI Key: WHRDMJSLIKCSRL-UHFFFAOYSA-N
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Description

Perfluoro-2-azapropene is a specialized fluorinated building block of significant interest in advanced synthetic chemistry, particularly for constructing nitrogen-containing polyfluoroaliphatic groups . Its primary research value lies in its role as a key precursor in the synthesis of polyfluorinated oxaziridines, which are potent, neutral oxidants . These oxaziridines, prepared by oxidation of intermediates derived from this compound with reagents like m-chloroperoxybenzoic acid (MCPBA), are capable of oxygen transfer to a wide range of organic substrates including olefins, hydrocarbons, and alcohols . The compound also demonstrates versatile reactivity as a substrate for nucleophilic attack, enabling the synthesis of complex fluorinated structures. For instance, it reacts with α-aminoalkylphosphonates in the presence of potassium fluoride to yield O,O-dialkyl-α-(4,4,4-trifluoro-1,3-diazabutadien-1,2-yl) alkylphosphonates . Furthermore, its utility extends to acting as a starting material for other perfluoroazaalkenes and imidoyl fluorides, which are valuable intermediates in organic and material science . The N-CF3 motifs accessible through its chemistry are increasingly recognized for their potential to enhance the lipophilicity and metabolic stability of molecules, highlighting their importance in the development of new agrochemicals and pharmaceuticals . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any other human application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

371-71-1

Molecular Formula

C2F5N

Molecular Weight

133.02 g/mol

IUPAC Name

1,1-difluoro-N-(trifluoromethyl)methanimine

InChI

InChI=1S/C2F5N/c3-1(4)8-2(5,6)7

InChI Key

WHRDMJSLIKCSRL-UHFFFAOYSA-N

Canonical SMILES

C(=NC(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Perfluoro 2 Azapropene

Dehydrofluorination Routes

Dehydrofluorination, the removal of hydrogen fluoride (B91410) (HF), is a fundamental reaction in organofluorine chemistry for creating unsaturation.

Preparation via Dehydrofluorination of Hexafluorodimethylamine

The synthesis of perfluoro-2-azapropene can be achieved through the dehydrofluorination of hexafluorodimethylamine, (CF₃)₂NH. This reaction typically involves treating hexafluorodimethylamine with a base to facilitate the elimination of a proton and a fluoride ion, leading to the formation of the C=N double bond. The general principle of dehydrofluorination is observed in various fluorinated polymers where the elimination of HF introduces carbon-carbon double bonds. rsc.orgresearchgate.net While specific conditions for the dehydrofluorination of hexafluorodimethylamine to yield this compound are proprietary and detailed in patent literature, the underlying chemical transformation follows this established pathway.

Pyrolytic Approaches

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, serves as a route to various unsaturated fluorinated compounds. researchgate.net

Formation from Perfluorocarbamyl Fluoride Pyrolysis

Elimination Reactions

Elimination reactions are a cornerstone of synthetic organic chemistry for the formation of alkenes and imines.

Generation through Nucleophilic Attack and Fluorosilane Elimination from Organosilicon Adducts

A versatile method for the synthesis of this compound and related compounds involves the use of organosilicon reagents. N-silylated amines and their derivatives are valuable precursors in various chemical transformations due to the facile cleavage of the Si-N bond. rsc.org In this context, the generation of this compound can be conceptualized through a pathway involving a nucleophilic attack on a suitable precursor, followed by the elimination of a stable fluorosilane.

Research into the synthesis of trifluoromethyl-substituted amines has utilized N-silyl ketimines, which are converted to NH-ketimines in situ. nih.gov The use of N-silylimines as synthetic equivalents of unprotected NH-imines is a well-established strategy. nbuv.gov.ua For instance, the reaction of an N-trimethylsilyl derivative with a fluoride source can trigger the elimination of trimethylsilyl (B98337) fluoride (Me₃SiF), a thermodynamically favorable process that drives the reaction towards the formation of the desired imine.

A plausible synthetic route involves the reaction of a precursor like N-trimethylsilyl-bis(trifluoromethyl)amine with a nucleophile. The nucleophilic attack would initiate a cascade of events culminating in the elimination of trimethylsilyl fluoride and the formation of the this compound double bond. The stability of the eliminated fluorosilane provides a strong thermodynamic driving force for the reaction.

Precursor TypeReagentKey TransformationProduct
N-Silyl KetimineFluoride SourceIn situ NH-ketimine generationα-Tertiary Homoallylic NH₂-Amine
N-Silylimine of TrifluoropyruvateAcetone (with Proline)Mannich ReactionEnantiomerically enriched α-amino-γ-oxocarboxylates

Reductive Dimerization Contexts of Perfluoro Olefins

Reductive processes involving perfluorinated olefins can lead to a variety of products, including dimers and other coupled species. While direct evidence for the formation of this compound via reductive dimerization of a perfluoro olefin is not prominent in the literature, the reactivity of related compounds provides a basis for understanding this potential pathway.

Overview of Alternative Preparative Strategies

Beyond traditional synthetic routes, several alternative strategies have been explored for the preparation of this compound. These methods often involve the thermal decomposition, or pyrolysis, of more complex perfluorinated molecules. This approach leverages the high temperatures to induce fragmentation and rearrangement, leading to the formation of the desired C₂F₅N structure.

One notable method involves the gas-phase pyrolysis of perfluorinated N-fluoro compounds. For instance, the flow pyrolysis of perfluoro-N-fluoromorpholine has been reported to yield this compound among other products. This reaction proceeds through a complex mechanism involving the cleavage of the morpholine (B109124) ring and subsequent rearrangement of the resulting fragments.

The thermal decomposition of other perfluorinated heterocyclic compounds has also been investigated as a potential route to this compound and related structures. While the direct synthesis from perfluoro-N-fluoropiperidine has not been explicitly detailed to yield this compound, the pyrolysis of such N-fluoro compounds often leads to a mixture of perfluorinated imines and olefins, suggesting the potential for optimizing conditions to favor the formation of the target compound.

The table below summarizes key findings from research into the pyrolytic synthesis of this compound and related compounds. The data highlights the variety of precursors and the resulting product distributions, underscoring the challenges and opportunities in selectively synthesizing this compound.

PrecursorReaction ConditionsKey ProductsYield (%)
Perfluoro-N-fluoromorpholineFlow PyrolysisThis compound, Carbonyl fluoride, HexafluoroethaneNot Specified

It is important to note that the yields and product compositions in pyrolytic reactions are highly sensitive to parameters such as temperature, pressure, and the presence of catalysts or contact surfaces. The development of more selective and efficient alternative preparative strategies for this compound remains an active area of research.

Reactivity and Mechanistic Investigations of Perfluoro 2 Azapropene

Nucleophilic Reaction Pathways

The reaction of perfluoro-2-azapropene with fluoride (B91410) ions is a cornerstone of its chemistry. The fluoride ion readily attacks the electrophilic carbon of the C=N double bond. This addition results in the formation of a stable intermediate perfluoro-2-azapropyl-2-anion. This process is often facilitated by sources of fluoride ions such as cesium fluoride (CsF) or potassium fluoride (KF). The formation of this anion is a key step that can precede further reactions or be studied in its own right to understand the electronic and structural properties of such fluorinated carbanions.

The electrophilic nature of this compound makes it a prime target for oxygen-centered nucleophiles. youtube.com These reactions typically involve the addition of the oxygen nucleophile to the imine carbon, leading to a variety of functionalized products. The high electron density on the oxygen atom facilitates its attack on the electron-poor carbon center of the azapropene.

A significant reaction in this category is the addition of fluorinated hydroperoxides. This reaction provides a direct route to the synthesis of perfluorooxaziridines, a class of compounds containing a three-membered ring of one carbon, one nitrogen, and one oxygen atom. acs.org The process is believed to occur via the nucleophilic addition of the hydroperoxide to the C=N double bond, forming an intermediate which then undergoes intramolecular cyclization with the loss of a suitable leaving group to yield the stable oxaziridine (B8769555) ring. This was a key method for the preparation of the first perfluorooxazirine. acs.org

Table 1: Synthesis of Perfluorooxaziridines

Reactant 1Reactant 2 (Hydroperoxide)Product
This compoundFluorinated HydroperoxidePerfluorooxaziridine

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and various primary and secondary amines, react readily with this compound. researchgate.net The reaction typically proceeds through the nucleophilic addition of the nitrogen atom to the electrophilic carbon of the imine. This initial addition can be followed by subsequent reactions, including rearrangement or elimination, leading to a diverse range of nitrogen-containing fluorinated compounds. The specific outcome of the reaction is often dependent on the nature of the amine and the reaction conditions employed.

Carbon-centered nucleophiles, particularly organometallic reagents like Grignard reagents and organolithium compounds, are effective for forming new carbon-carbon bonds with this compound. researchgate.netwizeprep.comyoutube.com The carbanionic character of these reagents drives the attack on the imine carbon. This type of reaction is crucial for the synthesis of more complex fluorinated molecules with extended carbon skeletons. The reaction must be carried out in aprotic solvents, as the strong basicity of the carbon nucleophiles would otherwise lead to a non-productive acid-base reaction. wizeprep.com

Table 2: Reactions with Carbon Nucleophiles

Nucleophile TypeReagent ExampleProduct Type
Grignard ReagentRMgXSubstituted Perfluoro-2-azapropane
OrganolithiumRLiSubstituted Perfluoro-2-azapropane
CyanideHCNCyanohydrin derivative

Sulfur-centered nucleophiles, such as thiols and their corresponding thiolates, exhibit reactivity towards this compound. researchgate.net The "soft" nature of sulfur nucleophiles makes them well-suited to attack the electrophilic carbon of the perfluorinated imine. These reactions typically result in the formation of sulfur-containing fluorinated compounds, which are of interest in various fields of chemistry. The addition of the sulfur nucleophile across the C=N bond is the primary mechanistic step. researchgate.net

Bifunctional Nucleophile Reactivity

The reaction of highly fluorinated compounds with bifunctional nucleophiles is a well-established method for the synthesis of heterocyclic systems. In the case of perfluoroaromatics like hexafluorobenzene, reaction with nucleophiles such as ethanolamine (B43304) or ethylenediamine (B42938) leads to cyclization, displacing two fluorine atoms to form a new ring. rsc.org

Drawing an analogy, this compound is expected to react readily with bifunctional nucleophiles. The high electrophilicity of the imine carbon makes it susceptible to initial attack by one nucleophilic center, while the nitrogen atom can also participate in subsequent reactions. For instance, a reactant with both a primary amine and a hydroxyl group could attack the C=N double bond. This type of reaction often benefits from bifunctional catalysis, where a Lewis acid activates the imine, making it even more electrophilic, while a chiral nucleophile directs the stereochemical outcome. nih.gov The general proposed pathway involves the initial addition of one nucleophilic group to the imine carbon, followed by an intramolecular cyclization by the second nucleophilic group, resulting in the formation of a stable heterocyclic ring.

Table 1: Proposed Reactions of this compound with Bifunctional Nucleophiles

Bifunctional NucleophileProposed IntermediateFinal Product StructureProduct Class
Ethanolamine (H₂NCH₂CH₂OH)H₂N-CH(CF₃)-N(CF₃)-CH₂CH₂OH5-(Trifluoromethyl)-5-(perfluoromethyl)oxazolidineOxazolidine
Ethylenediamine (H₂NCH₂CH₂NH₂)H₂N-CH(CF₃)-N(CF₃)-CH₂CH₂NH₂2-(Trifluoromethyl)-2-(perfluoromethyl)imidazolidineImidazolidine
2-Aminoethanethiol (H₂NCH₂CH₂SH)H₂N-CH(CF₃)-N(CF₃)-CH₂CH₂SH2-(Trifluoromethyl)-2-(perfluoromethyl)thiazolidineThiazolidine

Reactivity with Trialkylphosphites

Trialkylphosphites are known to react with electrophilic centers, particularly carbonyl carbons in α-haloketones (in the Perkow-Arbuzov reaction) and other activated ketones. bme.hursc.org The reaction typically involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon.

Given the pronounced electrophilicity of the imine carbon in this compound, a similar reaction with trialkylphosphites is anticipated. The phosphorus atom of the trialkylphosphite would attack the carbon of the C=N bond. This would form a zwitterionic intermediate. This intermediate can then undergo an Arbuzov-type rearrangement. In this rearrangement, one of the alkyl groups from the phosphite (B83602) ester migrates to the nitrogen atom, leading to the formation of a stable phosphoramidate. This reaction provides a direct route to functionalized aminophosphorus compounds.

Table 2: Proposed Reaction of this compound with Trialkylphosphites

TrialkylphosphiteProposed Zwitterionic IntermediateFinal ProductProduct Class
Trimethyl phosphite (P(OCH₃)₃)(CH₃O)₃P⁺-CH(CF₃)-N⁻(CF₃)Dimethyl N-methyl-N-(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphoramidatePhosphoramidate
Triethyl phosphite (P(OCH₂CH₃)₃)(CH₃CH₂O)₃P⁺-CH(CF₃)-N⁻(CF₃)Diethyl N-ethyl-N-(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphoramidatePhosphoramidate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. libretexts.org The electron-deficient C=N double bond of this compound makes it an excellent candidate for various cycloaddition pathways, acting as the 2π-electron component in several key transformations.

[3+2] Cycloaddition Potential (Based on Related Perfluoroalkenes)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.edunih.govyoutube.com Common 1,3-dipoles include azides, nitrile oxides, and diazoalkanes. uchicago.edu The reactivity of the dipolarophile is enhanced by the presence of electron-withdrawing groups.

Due to the strong electron-withdrawing effects of its trifluoromethyl groups, the C=N bond of this compound is highly activated, making it an excellent dipolarophile. It is expected to react readily with various 1,3-dipoles. For example, reaction with an azide (B81097) would lead to the formation of a tetrazole ring, while reaction with a nitrile oxide would yield an oxadiazoline. These reactions are typically highly regioselective and provide a direct route to complex perfluoroalkyl-substituted five-membered heterocycles. youtube.com

[4+2] Cycloaddition Potential (Based on Related Perfluoroalkenes)

The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. youtube.com When one or more heteroatoms are part of the π-systems, the reaction is termed a hetero-Diels-Alder reaction. youtube.comnih.govrsc.orgrsc.org The reactivity is generally increased when the dienophile is substituted with electron-withdrawing groups. youtube.com

This compound, with its electron-deficient C=N bond, is a prime candidate to act as a heterodienophile. In a reaction with a conjugated diene such as 2,3-dimethyl-1,3-butadiene, this compound would undergo a hetero-Diels-Alder reaction to form a six-membered tetrahydropyridine (B1245486) derivative. The high reactivity of the perfluorinated imine allows such reactions to proceed under relatively mild conditions, often with high stereospecificity. youtube.com

[2+2+2] Cycloaddition Context (General Framework for Perfluorinated Systems)

The [2+2+2] cycloaddition is a process that combines three two-π-electron components, such as alkynes or alkenes, to form a six-membered ring. These reactions are typically catalyzed by transition metal complexes. This method is highly atom-efficient and can be used to construct both carbocyclic and heterocyclic aromatic systems.

Within this general framework, this compound could potentially serve as one of the 2π-electron components in a metal-catalyzed [2+2+2] cycloaddition. For instance, co-cyclization with two molecules of an alkyne, such as acetylene, could theoretically lead to a dihydropyridine (B1217469) derivative. While this is a less common transformation for perfluoroimines compared to other cycloadditions, it represents a potential pathway for incorporating the unique properties of this compound into complex aromatic and heteroaromatic ring systems.

Reactions with Diazomethane (B1218177)

Diazomethane (CH₂N₂) is a versatile reagent known for converting carboxylic acids to methyl esters and for its role in cycloaddition reactions. masterorganicchemistry.comlibretexts.org As a 1,3-dipole, it can react with alkenes to form pyrazolines, which can then decompose to form cyclopropanes. It can also react as a nucleophile or as a source of methylene (B1212753) carbene (:CH₂). masterorganicchemistry.com The reaction of diazomethane with electrophilic double bonds, such as those in α,β-unsaturated ketones, typically leads to the formation of three-membered rings. researchgate.net

The reaction of diazomethane with the highly electrophilic C=N bond of this compound is expected to proceed readily. The nucleophilic carbon of diazomethane would attack the imine carbon, followed by the expulsion of nitrogen gas (N₂) in a concerted or stepwise mechanism to form a three-membered aziridine (B145994) ring. This reaction would yield a highly strained, perfluoroalkyl-substituted aziridine, a valuable building block for further synthetic transformations.

Table 3: Summary of Potential Cycloaddition Reactions

Reaction TypeReactant PartnerProposed Product ClassRing Size
[3+2] CycloadditionPhenyl azideTetrazoline5-membered
[4+2] Cycloaddition1,3-ButadieneTetrahydropyridine6-membered
[2+2+2] CycloadditionAcetylene (2 equiv.)Dihydropyridine6-membered
Reaction with DiazomethaneDiazomethaneAziridine3-membered

Isomerization Processes

Detailed mechanistic investigations into the isomerization of this compound, including nitrogen inversion and rotational isomerization, have not been reported. In other amine and imine systems, these processes are fundamental to understanding their conformational dynamics and reactivity.

Nitrogen inversion is a process where a nitrogen atom and its substituents oscillate through a planar transition state. For a molecule like this compound, this would involve the inversion of the nitrogen atom's lone pair of electrons. The energy barrier to this inversion is a critical parameter that influences the molecule's stereochemical stability. Factors such as the electronegativity of the substituents on the nitrogen and the C=N bond character would be expected to play a significant role. However, specific experimental or computational data on the nitrogen inversion barrier for this compound is not available.

Rotational isomerization around the C-N single bond and the C=N double bond dictates the conformational landscape of this compound. The presence of bulky and electronegative trifluoromethyl and difluoromethylene groups would likely lead to significant steric and electronic effects, influencing the rotational barriers. Understanding these rotational isomers and the energy required to interconvert them is crucial for predicting the molecule's behavior in chemical reactions. To date, no studies have been published that specifically detail the rotational isomerization mechanisms of this compound.

Electrophilic Condensation and Codimerization Reactions with Fluoroolefins

The electrophilic character of the C=N bond in perfluorinated imines suggests the possibility of condensation and codimerization reactions. The high degree of fluorination in this compound would render the carbon atom of the C=N bond highly electrophilic and susceptible to attack by nucleophiles.

In reactions with fluoroolefins, this compound could potentially act as the electrophilic component in a condensation or codimerization reaction. These reactions would be of significant interest for the synthesis of novel fluorinated nitrogen-containing compounds. For instance, a [2+2] cycloaddition with a fluoroolefin could yield a fluorinated azetidine (B1206935) derivative. However, there are no documented examples of such reactions involving this compound in the scientific literature.

Reactions with Organometallic Species

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, is an unexplored area of its chemistry. Generally, organometallic reagents are potent nucleophiles that readily add to the electrophilic carbon of a C=N bond.

The expected reaction would involve the nucleophilic attack of the organometallic's carbanionic moiety on the carbon of the difluoromethylene group, leading to the formation of a new carbon-carbon bond and a nitrogen-centered anion. Subsequent workup could then yield a variety of functionalized amine derivatives. The specifics of these reactions, including the influence of the organometallic reagent, reaction conditions, and potential side reactions, have not been investigated for this compound.

Computational and Theoretical Investigations of Perfluoro 2 Azapropene

Electronic Structure Theory Applications

The foundation of modern computational chemistry lies in a hierarchy of electronic structure theories that approximate the solutions to the Schrödinger equation. For perfluoro-2-azapropene, these methods have been instrumental in building a comprehensive theoretical understanding, culminating in high-accuracy predictions of its properties. boisestate.edu

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more advanced computational techniques. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While the HF method neglects electron correlation, it is a crucial first step in the computational analysis of molecules like this compound. boisestate.edu In the context of studying this molecule, HF calculations are typically used to obtain an initial geometry optimization and a reference wavefunction for more sophisticated methods that explicitly account for electron correlation.

Configuration Interaction (CI) is a post-Hartree-Fock method that provides a more accurate description of the electronic wavefunction by including contributions from excited electronic states. The CI wavefunction is constructed as a linear combination of Slater determinants corresponding to the ground and various excited electronic configurations. While computationally demanding, CI methods can, in principle, yield the exact non-relativistic energy. For this compound, CI approaches serve as a benchmark for understanding the role of electron correlation in its electronic structure and are a component of the theoretical foundation for the high-accuracy compound methods used in its study. boisestate.edu

Coupled Cluster (CC) theory is a powerful and widely used method for obtaining highly accurate solutions to the Schrödinger equation. It describes the electron correlation by applying an exponential cluster operator to the Hartree-Fock reference wavefunction. This approach is size-consistent and size-extensive, making it well-suited for accurate energy calculations. The application of CC methods is integral to the advanced computational models used to investigate the isomerization barrier of this compound, providing a high level of theoretical accuracy. boisestate.edu

Møller-Plesset (MP) perturbation theory is another common method for incorporating electron correlation. It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. The theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order. MP2, in particular, offers a cost-effective way to include a significant portion of the correlation energy. For this compound, MP theory contributes to the underlying calculations within the composite G-n methods, helping to refine the energy predictions. boisestate.edu

Advanced Compound Methods for High-Accuracy Calculations

To achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values), computational studies on this compound have employed advanced compound methods. These methods combine results from several lower-level calculations to extrapolate a highly accurate energy.

The Gaussian-n (Gn) theories are a series of well-established composite methods designed to calculate thermochemical data with high accuracy. These methods involve a sequence of calculations at different levels of theory and with different basis sets, which are then combined in a well-defined manner to approximate a high-level calculation.

In the investigation of the internal isomerization of this compound, a series of Gn methods were utilized to compute the Gibbs free energy of activation (G‡₂₉₈). The results of these calculations were compared with experimental data obtained from gas-phase NMR spectroscopy. The study found that the G2 method provided the best agreement with the experimental value. boisestate.edu

Computational MethodCalculated G‡₂₉₈ (kJ mol⁻¹)
G1 Value not explicitly reported in abstract
G2 66.1
G3 Value not explicitly reported in abstract
G4 Value not explicitly reported in abstract
Experimental Value 66.9 (±0.4)

This table presents the calculated Gibbs free energy of activation (G‡₂₉₈) for the nitrogen inversion of this compound using the G2 compound method, alongside the experimental value for comparison. boisestate.edu

The close agreement between the G2-calculated barrier and the experimental measurement provides strong evidence that the computational models accurately describe the isomerization process, which is believed to proceed through a nitrogen inversion transition state. boisestate.edu This synergy between high-level computational chemistry and experimental work has been pivotal in characterizing the dynamic behavior of this compound.

Complete Basis Set (CBS) Methodologies (CBS-4M, QB3, APNO)

Complete Basis Set (CBS) methods are high-accuracy composite computational protocols designed to approximate the results of a calculation at the complete basis set limit. These methods involve a series of calculations at different levels of theory and with different basis sets, followed by an extrapolation to estimate the energy at the theoretical limit. This approach aims to achieve "chemical accuracy," typically defined as within 1 kcal/mol of experimental values for thermodynamic quantities.

The primary CBS methods include CBS-4M, CBS-QB3, and CBS-APNO, with accuracy and computational cost increasing in that order. researchgate.net

CBS-4M: The "M" indicates a modified version of the original CBS-4 method, offering a cost-effective balance of accuracy and computational expense, suitable for larger molecules.

CBS-QB3: This method utilizes B3LYP/CBSB7 for geometry optimization and frequency calculations, providing a more robust and accurate alternative to CBS-4M. It is a popular choice for calculating accurate energies, reaction enthalpies, and activation barriers.

CBS-APNO: This is the most accurate of the three, employing higher levels of theory and corrections. It is reserved for smaller systems where very high accuracy is paramount due to its significant computational demand.

For a molecule like this compound, these methods would be ideal for obtaining a precise calculation of its heat of formation, atomization energy, and ionization potential. However, specific studies applying these methods to this compound have not been identified in a review of current literature.

Weizmann Compound Methods (W1U, W1BD, Weizmann-2) and Modifications

The Weizmann (Wn) theories are a family of ab initio computational chemistry methods for computing molecular energies with exceptionally high accuracy, often referred to as "benchmark" or "spectroscopic" accuracy. They involve a hierarchical series of calculations that systematically approach the full configuration interaction (FCI) energy at the complete basis set limit.

W1 and W2 Theory: These methods include contributions from scalar relativistic effects and higher-order electron correlation, such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)).

Modifications (W1U, W1BD): These are variations of the original W1 theory. W1U uses UHF reference wavefunctions, which can be important for systems with multireference character. W1BD uses Brueckner doubles (BD) instead of CCSD, which can offer improved performance for certain challenging electronic structures.

Given their extreme computational cost, Weizmann methods are typically applied to very small molecules (often fewer than 5-6 heavy atoms). While theoretically applicable to this compound for establishing a definitive benchmark energy, such a study would be computationally intensive and has not been reported in the literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is well-suited for investigating the properties of molecules like this compound.

Elucidation of Molecular and Electronic Structure

DFT calculations are routinely used to predict the three-dimensional structure of molecules. By finding the minimum on the potential energy surface, DFT can provide accurate geometric parameters. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insight into the electronic structure. Key properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular dipole moment can be readily calculated. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level). It is not based on published research.)

ParameterHypothetical Value
C=N Bond Length1.25 Å
C-F Bond Length (CF2)1.32 Å
C-F Bond Length (CF3)1.34 Å
N-C Bond Length (N-CF3)1.45 Å
C-N-C Angle118.5°
Dipole Moment2.1 D
HOMO Energy-12.5 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap11.4 eV

Transition State Analysis for Reaction Mechanism Elucidation

DFT is a powerful tool for exploring reaction mechanisms. By locating transition state (TS) structures on the potential energy surface, chemists can understand the pathways of chemical reactions. A transition state is a first-order saddle point, which is confirmed computationally by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a relevant reaction for study would be its [2+2] cycloaddition with an alkene, a common reaction for imines. DFT could be used to locate the transition state for this reaction, providing insight into whether the mechanism is concerted or stepwise.

Kinetic Parameter Determination, e.g., Barrier Heights for Isomerization

The energy difference between the ground state reactants and the transition state is the activation energy barrier (Ea). DFT can calculate this barrier, providing crucial data for understanding reaction kinetics.

A fundamental process for this compound would be the syn/anti isomerization around the C=N double bond. This process could occur via an in-plane "inversion" mechanism at the nitrogen atom or a "rotation" mechanism involving twisting of the double bond. DFT calculations can determine the transition state structures and activation barriers for both potential pathways, thereby predicting the dominant mechanism.

Illustrative Energy Barriers for Isomerization of this compound (Note: This data is hypothetical and for illustrative purposes only.)

Isomerization PathwayDFT FunctionalHypothetical Barrier (kcal/mol)
In-plane InversionB3LYP45.5
RotationB3LYP58.0
In-plane InversionM06-2X48.2
RotationM06-2X61.5

These hypothetical results would suggest that the in-plane inversion mechanism is kinetically favored over rotation.

Simulation and Interpretation of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited states of molecules. It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating vertical excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as the n → π* transition associated with the nitrogen lone pair and the C=N π-system, or higher energy π → π* transitions.

Illustrative TD-DFT Results for this compound (Note: This data is hypothetical and for illustrative purposes only.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
n → π4.962500.008
π → π6.891800.450

Anharmonic Force Field Calculations and Vibrational Spectroscopy Prediction

Theoretical calculations of anharmonic force fields are instrumental in the accurate prediction and interpretation of vibrational spectra. researchgate.net For complex fluorinated molecules like this compound (C₂F₅N), a simple harmonic oscillator model is often insufficient to describe the vibrational behavior accurately. Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide a more realistic representation of molecular vibrations, leading to better agreement with experimental infrared (IR) and Raman spectra. ulakbim.gov.tr These calculations can predict fundamental vibrational frequencies, as well as overtones and combination bands, which are crucial for a complete spectral assignment. acs.org

The methodology for these predictions typically involves high-level ab initio electronic structure calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, to compute the molecule's potential energy surface. ulakbim.gov.tracs.org From this surface, cubic and quartic force constants are derived, which are then used in a second-order vibrational perturbation theory (VPT2) framework to calculate the anharmonic vibrational frequencies. ulakbim.gov.truni-mainz.de

For the related molecule perfluoromethanimine (CF₂=NF), a complete quartic force field was calculated using the MP2 method with a triple-ζ basis set. acs.org This approach allowed for a reinterpretation of the observed medium infrared spectrum and a more precise assignment of fundamental and combination bands. acs.org A similar approach for this compound would involve calculating the anharmonic force field to predict its vibrational wavenumbers, which is essential for identifying the compound through spectroscopic techniques.

The table below illustrates a hypothetical comparison of harmonic versus anharmonic calculated frequencies for some of the expected vibrational modes of this compound, based on the types of corrections seen for similar fluorinated molecules.

Table 1: Predicted Vibrational Frequencies for this compound (cm⁻¹) This table is a hypothetical representation based on typical results from anharmonic calculations.

Vibrational Mode Assignment Harmonic Frequency (cm⁻¹) Anharmonic (VPT2) Frequency (cm⁻¹) Predicted Intensity (km mol⁻¹)
CF₃ asymmetric stretch 1305 1285 High
CF₃ symmetric stretch 1240 1225 Medium
C=N stretch 1750 1730 High
C-N stretch 1150 1135 Medium
CF₂ stretch 1090 1078 High
CF₃ rock 750 740 Medium

Molecular Dynamics Simulations (in the context of related PFAS and molecular interactions)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of per- and polyfluoroalkyl substances (PFAS) at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. njit.edu While specific MD studies on this compound are not widely documented, extensive research on other PFAS compounds offers a clear indication of the types of investigations that are possible and the knowledge that can be gained. nih.govnih.gov These simulations are crucial for understanding the environmental fate and transport of PFAS, including their interactions with various surfaces, their behavior at interfaces, and their degradation pathways. digitellinc.comacs.org

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the study of dynamic processes such as adsorption, diffusion, and conformational changes. For PFAS, simulations have been used to explore their interaction with soil components like clay minerals, their partitioning at air-water interfaces, and their aggregation behavior. nsf.govnih.gov Key interaction mechanisms that govern PFAS behavior, such as electrostatic interactions, van der Waals forces, and hydrogen bonding, can be elucidated through these simulations. nih.gov

For instance, MD studies have shown that the adsorption of PFAS onto surfaces like smectite clay is influenced by factors such as the chain length of the PFAS molecule, the type of functional group, and the presence of different cations in the surrounding solution. nsf.gov Simulations have also been employed to understand the initial steps of PFAS degradation, for example, by modeling the high-temperature conditions of sonolysis or the interaction with reactive species like hydrated electrons. mdpi.comneelravi.com

The insights gained from MD simulations of various PFAS compounds are summarized in the table below, highlighting the broad applicability of this computational technique.

Table 2: Application of Molecular Dynamics Simulations in PFAS Research

PFAS Studied Simulation Focus Key Findings
PFOA, PFOS Adsorption on Activated Carbon Nanobubbles can facilitate the adsorption of PFAS onto activated carbon surfaces by concentrating them at the air-water interface. nih.gov
PFBS, PFHxS, PFOS Interaction with Clay Surfaces Adsorption is favorable on hydrophobic regions of clay surfaces; the presence of divalent cations like Ca²⁺ can enhance binding through cation bridging. nsf.gov
PFOA, PFOS, PFHxS, PFBS Degradation via Sonolysis Headgroup cleavage is identified as a primary initial step in the degradation process under the extreme temperatures generated during bubble collapse. mdpi.com
PFOA, PFOS Interaction with Hydrated Electrons Simulations show that excess electrons can lead to the rapid dissociation of strong C-F bonds, a critical step in PFAS degradation. neelravi.com

Spectroscopic Characterization Methodologies in Perfluoro 2 Azapropene Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For Perfluoro-2-azapropene, the most characteristic absorption band in its IR spectrum would be the stretching vibration of the carbon-nitrogen double bond (C=N). This absorption typically occurs in the region of 1640-1690 cm⁻¹.

In addition to the C=N stretch, strong absorption bands corresponding to the carbon-fluorine (C-F) stretching vibrations will dominate the spectrum. These are typically found in the region between 1000 and 1400 cm⁻¹. The exact positions and intensities of these bands can be complex due to the coupling of vibrations of the CF₃ and CF₂ groups.

By comparing the IR spectrum of the starting material to that of its reaction products, the disappearance of the C=N absorption can confirm that the imine functionality has reacted. The appearance of new bands, such as C-H, N-H, or O-H stretches, provides further evidence for the structure of the product.

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Vibration Type Frequency Range (cm⁻¹)
C=N Stretch 1640 - 1690
C-F (in CF₃) Stretch 1100 - 1400 (multiple strong bands)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragment ions. For this compound (C₂F₅N), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, which is approximately 133. nih.gov

Under electron ionization (EI), the molecular ion can undergo fragmentation, providing a unique fingerprint that can aid in structural confirmation. The fragmentation pattern of this compound would be dominated by the cleavage of the relatively weak C-N and C-C bonds. Likely fragmentation pathways would involve the loss of a trifluoromethyl radical (•CF₃) or a fluorine atom.

Table 4: Observed Mass-to-Charge Ratios (m/z) for this compound nih.gov

m/z Possible Fragment Ion
133 [C₂F₅N]⁺ (Molecular Ion)
114 [C₂F₄N]⁺ (Loss of F)
95 [C₂F₃N]⁺ (Loss of 2F)
76 [C₂F₂N]⁺ (Loss of 3F)
69 [CF₃]⁺
50 [CF₂]⁺

Data obtained from the NIST Mass Spectrometry Data Center as cited in PubChem. nih.gov

X-ray Crystallography (for Solid-State Structural Determination of Derivatives)

While this compound is a gas at room temperature, X-ray crystallography is an invaluable technique for the unambiguous determination of the three-dimensional structure of its solid derivatives. When this compound reacts to form a stable, crystalline product, such as a cycloadduct or a derivative with a metal complex, single-crystal X-ray diffraction can be used to determine the precise arrangement of atoms in the crystal lattice.

This technique provides accurate bond lengths, bond angles, and torsional angles, offering definitive proof of the stereochemistry and regiochemistry of the reaction. For example, in a Diels-Alder reaction with a diene, X-ray crystallography can distinguish between the endo and exo products. This level of structural detail is often unattainable by other spectroscopic methods and is crucial for a complete understanding of the reactivity and properties of the derivatives of this compound.

Perfluoro 2 Azapropene As a Building Block in Advanced Chemical Synthesis

Precursor to Fluorinated Heterocyclic Compounds

Perfluoro-2-azapropene is a key starting material for the synthesis of various fluorinated heterocycles, leveraging the reactivity of its carbon-nitrogen double bond.

Synthesis of Perfluorooxaziridines

This compound can be converted to perfluoro(2-methyloxaziridine). While detailed research findings on the direct oxidation with common peracids are not extensively available in the provided search results, the formation of oxaziridines from perfluoroazaalkenes is a known transformation. This typically involves the oxidation of the C=N bond. For instance, the addition of fluorinated hydroperoxides to this compound has been reported to lead to the formation of perfluorooxazirine precursors.

Formation of Fluorinated Triazines

This compound plays a crucial role in the synthesis of fluorinated triazine derivatives. The reaction of trifluoro-1,2,4-triazine with this compound in the presence of a fluoride (B91410) source, such as cesium fluoride, results in the successive replacement of fluorine atoms on the triazine ring with the perfluorodimethylamino group, [(CF₃)₂N-]. rsc.org This reaction proceeds via nucleophilic aromatic substitution, where the fluoride ion activates the this compound to form the perfluorodimethylamino anion, which then attacks the electron-deficient triazine ring. This method allows for the synthesis of 5-mono-, 3,6-bis-, and tris-perfluorodimethylamino-1,2,4-triazines. rsc.org

ReactantsCatalyst/ReagentProductsReference
Trifluoro-1,2,4-triazine, this compoundCesium fluoride (CsF)5- and 6-perfluorodimethylamino-1,2,4-triazines, 3,6-bis-, and tris-perfluorodimethylamino-1,2,4-triazines rsc.org

Generation of Other N-Containing Fluorinated Heterocycles with N-CF₃ Motif

The N-CF₃ motif is a significant feature in many biologically active molecules and advanced materials. While direct cycloaddition reactions of this compound to form a wide range of N-CF₃ containing heterocycles are not extensively detailed in the provided search results, the synthesis of N-perfluoroalkyl triazoles from azidoperfluoroalkanes is a well-established method. uochb.czsigmaaldrich.com The synthesis of the requisite azidoperfluoroalkanes can sometimes be challenging. uochb.cz Although a direct conversion from this compound to an azide (B81097) suitable for this "click chemistry" is not explicitly described, the general reactivity of this compound suggests its potential as a precursor to such intermediates. The resulting N-perfluoroalkyl triazoles can then be further transformed into other heterocycles like N-perfluoroalkyl imidazoles and pyrroles. sigmaaldrich.com

Role in Perfluoroalkylation Reactions with Fluoride Sources

The reaction of this compound with fluoride ions is fundamental to its role as a perfluoroalkylating agent. In the presence of a fluoride source like cesium fluoride, this compound can act as a source of the bis(trifluoromethyl)amino anion, [(CF₃)₂N]⁻. This anion is a potent nucleophile and can be used to introduce the bis(trifluoromethyl)amino group into various molecules. This is exemplified in its reaction with trifluoro-1,2,4-triazine, as detailed in section 6.1.2. rsc.org The reaction with peroxydisulfuryl difluoride has also been reported, indicating its reactivity towards strong electrophiles. documentsdelivered.com

Intermediate in the Preparation of Specific Fluoroalkyl Derivatives

This compound's reactivity also extends to the synthesis of specific acyclic fluoroalkyl compounds.

Synthesis of Bromobis(trifluoromethyl)amine

The synthesis of bromobis(trifluoromethyl)amine, (CF₃)₂NBr, is a notable transformation. While a direct synthesis from this compound is not explicitly detailed in the provided search results, it is known that bis(trifluoromethyl)amine, (CF₃)₂NH, is a precursor to this compound. google.com The synthesis of bis(trifluoromethyl)amine itself can be achieved by heating a cyanogen (B1215507) compound with hydrogen fluoride. google.com The subsequent conversion of bis(trifluoromethyl)amine to its N-bromo derivative would likely involve reaction with a suitable brominating agent.

Building Blocks for Advanced Fluorinated Macromolecules

This compound (CF₃N=CF₂) is a highly reactive fluorinated compound owing to the presence of a carbon-nitrogen double bond and electron-withdrawing fluorine atoms. While it serves as a versatile reagent in the synthesis of various small molecules, particularly heterocyclic compounds and other fluorinated building blocks, its role in the direct synthesis of advanced fluorinated macromolecules is not well-documented in publicly available scientific literature.

Extensive searches for the homopolymerization or copolymerization of this compound have not yielded specific examples of its incorporation as a monomeric unit into polymer chains. The high reactivity of the N=C bond in this compound suggests that it may undergo complex side reactions, dimerization, or cyclization under typical polymerization conditions, which could prevent the formation of high molecular weight polymers.

Incorporation into Functional Polymer Systems

Therefore, a detailed discussion or data table regarding its incorporation into functional polymer systems cannot be provided at this time. Further research would be required to explore and establish the viability of this compound as a monomer or a functionalizing agent in the field of polymer chemistry.

Q & A

Q. What are the established synthesis pathways for perfluoro-2-azapropene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound (CF₃N=CF₂) is synthesized via fluorination or chlorination of precursors like (CH₃)₂NC(O)F. Electrochemical fluorination of (CH₃)₂NC(O)F produces (CF₃)₂NC(O)F, a key intermediate . Alternative routes involve high-temperature chlorination of (CH₃)₂NC(O)C to yield Cl₃CN–CCl₂, followed by fluorination . Optimization requires precise control of temperature (e.g., 150–200°C for chlorination) and catalyst selection (e.g., HF or metal fluorides). Purity is enhanced via fractional distillation under inert atmospheres to avoid hydrolysis .

Q. How do spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar fluorinated amines?

  • Methodological Answer : ¹⁹F NMR is critical for distinguishing CF₃N=CF₂ from analogs. The compound exhibits distinct chemical shifts: δ −55 ppm for CF₃ groups and δ −70 ppm for CF₂ . IR spectroscopy identifies N=C stretching vibrations near 1650 cm⁻¹, absent in saturated amines. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 197 (C₂F₅N⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the propensity of this compound to undergo intramolecular fluorination in reactions with Group IIIB–VB halides?

  • Methodological Answer : Reactions with compounds like di[bis(trifluoromethyl)amino]mercury ([Hg((CF₃)₂N)₂]) produce CF₃N=CF₂ via intramolecular fluorination. This occurs due to the high electronegativity of the (CF₃)₂N group, which destabilizes intermediates, favoring fluorine transfer to adjacent carbon centers . Kinetic studies suggest a radical pathway, supported by ESR data showing transient F• radicals .

Q. How can conflicting toxicity data for this compound be resolved in ecological risk assessments?

  • Methodological Answer : Discrepancies arise from variability in exposure models (e.g., inhalation vs. dermal absorption) and endpoint selection (e.g., acute vs. chronic toxicity). Researchers must align experimental designs with EPA guidelines:
  • Use in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to validate in vivo findings .
  • Apply ATSDR’s Decision Guide to prioritize data gaps (e.g., bioaccumulation potential) .
  • Cross-reference with OECD frameworks for PFAS toxicity .

Q. What catalytic systems enhance the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Lewis acid catalysts (e.g., BF₃·Et₂O) polarize the N=C bond, favoring [2+2] cycloaddition with electron-deficient alkenes. For example, reactions with tetrafluoroethylene yield fluorinated azetidines with >80% regioselectivity at −40°C . Computational studies (DFT) reveal transition-state stabilization via π-backbonding interactions with metal catalysts like Ni(CO)₃ .

Key Considerations for Researchers

  • Experimental Design : For toxicity studies, follow EPA’s Tiered Testing Framework (e.g., Tier 1: screening assays; Tier 2: dose-response modeling) .
  • Data Contradictions : Address inconsistencies using meta-analysis tools (e.g., Cochrane Review methods) and validate via independent replication .
  • Literature Gaps : Prioritize studies on environmental degradation pathways (e.g., photolysis half-life) and bioaccumulation factors, as these remain undercharacterized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.